molecular formula C22H28FN3O3S B2753416 N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide CAS No. 478260-28-5

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide

Cat. No.: B2753416
CAS No.: 478260-28-5
M. Wt: 433.54
InChI Key: JAPSLKCYGKQIAM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide is a versatile chemical compound with immense potential in scientific research. It has a molecular formula of C22H28FN3O3S, an average mass of 433.539 Da, and a monoisotopic mass of 433.183533 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a combination of fluorine, methylphenyl, sulfonyl, piperazino, and pentanamide groups . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

A key area of research involving N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide relates to its synthesis and use as an intermediate in producing complex molecules. For example, the rhodium-catalyzed hydroformylation process is a critical step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, highlighting the compound's role in pharmaceutical manufacturing (Botteghi et al., 2001). This process involves the preparation of key intermediates from commercially available precursors, demonstrating the compound's importance in synthetic organic chemistry.

Pharmacological Potential

Research on this compound has also explored its pharmacological applications. A study on the discovery of GSK962040, a novel small molecule motilin receptor agonist, indicates the compound's potential in drug development (Westaway et al., 2009). The compound exhibited promising pharmacokinetic profiles and was selected for further development, showcasing its utility in creating treatments for gastrointestinal disorders.

Antibacterial Activity

The synthesis and antibacterial activities of derivatives of this compound have been a subject of study, indicating its potential use in combating bacterial infections. One study focused on designing and synthesizing novel piperazine derivatives with enhanced antibacterial properties, demonstrating the compound's role in developing new antimicrobial agents (Qi, 2014).

Neuroleptic Activity

Another area of interest is the compound's potential neuroleptic activity. Research into 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, related compounds, has explored their potential as central nervous system agents, indicating the broader class of compounds' relevance in treating neurological disorders (Hino et al., 1988).

Properties

IUPAC Name

N-[3-fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c1-3-4-5-22(27)24-18-8-11-21(20(23)16-18)25-12-14-26(15-13-25)30(28,29)19-9-6-17(2)7-10-19/h6-11,16H,3-5,12-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPSLKCYGKQIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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